molecular formula C23H24N2O3S2 B11603643 ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate

ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate

Cat. No.: B11603643
M. Wt: 440.6 g/mol
InChI Key: ZFJDKTSXOITUEC-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a benzoate ester group, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate typically involves multiple steps:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent.

    Introduction of the dithiolo group: The quinoline derivative is then reacted with carbon disulfide and a suitable base to introduce the dithiolo moiety.

    Ethylation: The ethoxy group is introduced via an ethylation reaction using ethyl iodide and a strong base.

    Formation of the benzoate ester: Finally, the compound is esterified with ethyl 4-aminobenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or thiols.

    Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may interact with DNA or proteins, leading to changes in cellular processes. The dithiolo group could also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate can be compared with other quinoline derivatives and benzoate esters:

    Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Benzoate esters: Compounds such as methyl 4-aminobenzoate, which is used as a local anesthetic.

The uniqueness of this compound lies in its combination of a quinoline core with a dithiolo group and a benzoate ester, which may confer unique biological and chemical properties.

Similar Compounds

  • Chloroquine
  • Quinine
  • Methyl 4-aminobenzoate
  • Ethyl 4-aminobenzoate

Properties

Molecular Formula

C23H24N2O3S2

Molecular Weight

440.6 g/mol

IUPAC Name

ethyl 4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate

InChI

InChI=1S/C23H24N2O3S2/c1-5-27-16-11-12-18-17(13-16)19-20(23(3,4)25-18)29-30-21(19)24-15-9-7-14(8-10-15)22(26)28-6-2/h7-13,25H,5-6H2,1-4H3

InChI Key

ZFJDKTSXOITUEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)C(=O)OCC)SS3)(C)C

Origin of Product

United States

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